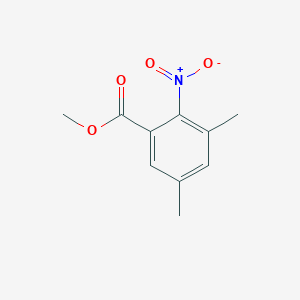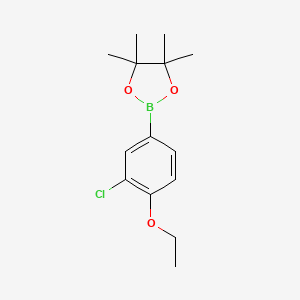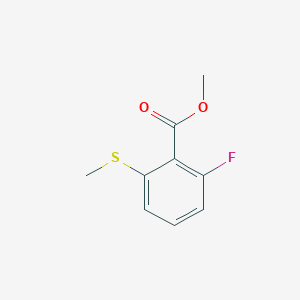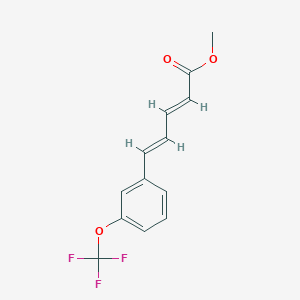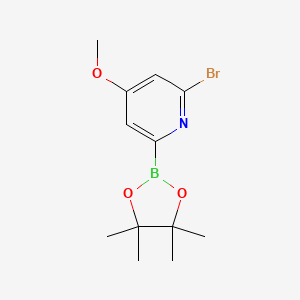
(6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-bromo-4-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
化学反应分析
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.
Solvents: Dimethylformamide, tetrahydrofuran, or toluene are typical solvents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Chemistry: In organic chemistry, (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester is used as a key reagent in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The primary mechanism of action for (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester involves its role as a boronic acid derivative in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
相似化合物的比较
Phenylboronic Acid Pinacol Ester: Another widely used boronic acid derivative in Suzuki–Miyaura coupling reactions.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar in structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
6-Bromo-2-pyridylboronic Acid Pinacol Ester: Similar in structure but without the methoxy group.
Uniqueness: (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C12H17BBrNO3 |
|---|---|
分子量 |
313.99 g/mol |
IUPAC 名称 |
2-bromo-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-10(14)15-9/h6-7H,1-5H3 |
InChI 键 |
NYUZBSSYRWVGNC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)

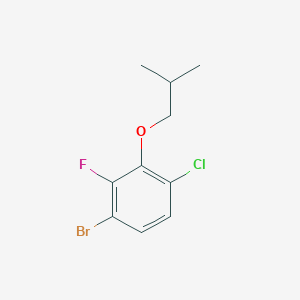
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)

